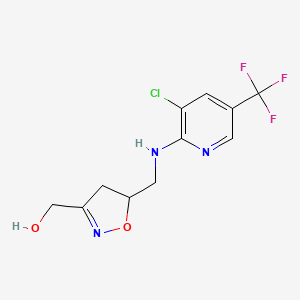

(5-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)-4,5-dihydroisoxazol-3-yl)methanol

Description

Properties

IUPAC Name |

[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3N3O2/c12-9-1-6(11(13,14)15)3-16-10(9)17-4-8-2-7(5-19)18-20-8/h1,3,8,19H,2,4-5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOXQJDLFFGHPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1CO)CNC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (5-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)-4,5-dihydroisoxazol-3-yl)methanol involves multiple steps. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridineamine with formaldehyde and hydroxylamine to form the isoxazole ring. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium acetate. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)-4,5-dihydroisoxazol-3-yl)methanol has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (5-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)-4,5-dihydroisoxazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Bioactivity Differences

Key Structural Analogs :

(5-Methyl-3-(pyridin-2-yl)-4,5-dihydroisoxazol-5-yl)methanol (CAS 1823914-49-3): This analog replaces the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group with a simpler pyridin-2-yl moiety. No bioactivity data is provided, but structural simplicity may improve synthetic yield.

Demonstrated antimicrobial activity, attributed to the chloro- and fluorophenyl groups enhancing membrane penetration and target interaction . By comparison, the trifluoromethyl group in the parent compound may offer superior metabolic stability due to reduced susceptibility to oxidative degradation .

Functional Group Impact on Physicochemical Properties

| Compound | Key Substituents | LogP (Predicted) | Aqueous Solubility |

|---|---|---|---|

| Parent Compound | -CF₃, -Cl, -CH₂OH | ~2.5 | Moderate |

| (5-Methyl-3-(pyridin-2-yl)-dihydroisoxazol) | -CH₃, pyridin-2-yl | ~1.8 | High |

| 4-(4-Chlorophenyl)thiazole Derivative | -Cl, -F, triazole | ~3.0 | Low |

- The methanol group improves solubility relative to the thiazole derivative, which lacks polar substituents .

Research Findings and Therapeutic Potential

- Antimicrobial Activity : Analogous thiazole derivatives with halogenated aryl groups exhibit activity against Gram-positive bacteria (MIC = 4–8 µg/mL) . The parent compound’s trifluoromethyl group may broaden spectrum or potency, though experimental validation is needed.

- Metabolic Stability : Fluorinated and chlorinated aromatic systems resist hepatic CYP450-mediated oxidation, suggesting favorable pharmacokinetics for the parent compound .

- Toxicity Considerations : Chlorinated pyridines may pose hepatotoxicity risks, necessitating in vitro cytotoxicity screening (e.g., HepG2 cell assays) .

Biological Activity

The compound (5-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)-4,5-dihydroisoxazol-3-yl)methanol , also known as a derivative of isoxazole with a trifluoromethyl-pyridine moiety, has garnered attention due to its potential biological activities. This article reviews the synthesis, structural properties, and biological activities of this compound, focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 309.68 g/mol. Its structure includes:

- A trifluoromethyl group attached to a pyridine ring.

- An amino group linked to a methylene bridge leading to a dihydroisoxazole .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 309.68 g/mol |

| CAS Number | 338410-31-4 |

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate isoxazole precursor. The reaction conditions often include solvents like pyridine or dimethylformamide (DMF) under controlled temperatures to ensure optimal yields.

Anticancer Activity

Recent studies have indicated that compounds similar in structure exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of trifluoromethyl-pyridine have shown IC50 values in the low micromolar range against pancreatic cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| BxPC-3 | 0.051 |

| Panc-1 | 0.066 |

| WI38 (normal) | 0.36 |

These results suggest that while the compound is effective against cancer cells, it demonstrates relatively lower toxicity towards normal cells, indicating a degree of selectivity which is desirable in anticancer drug development .

The proposed mechanism for the anticancer activity involves DNA intercalation , where the flat structural components of the molecule facilitate binding to DNA, disrupting replication and transcription processes. This interaction can lead to increased apoptosis in cancer cells while sparing normal cells to some extent .

Case Studies

- Study on Pancreatic Cancer : A detailed investigation into the effects of similar compounds on pancreatic cancer cell lines revealed that modifications in the molecular structure significantly influenced biological activity. The presence of the trifluoromethyl group was critical for enhancing potency .

- Toxicity Assessment : Comparative studies on normal fibroblast cell lines demonstrated that while the compound effectively inhibited cancer cell growth, it maintained a higher IC50 value against non-cancerous cells, suggesting a favorable therapeutic window .

Q & A

Basic Question: What synthetic strategies are recommended to optimize the yield of this compound, given its complex heterocyclic structure?

Methodological Answer:

The synthesis involves multi-step reactions, including (i) formation of the 4,5-dihydroisoxazole ring and (ii) coupling with the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. Key optimization steps include:

- Solvent selection : Ethanol or DMF/EtOH mixtures (1:1) for recrystallization to improve purity .

- Reaction time and temperature : Refluxing for 2–4 hours to balance reaction completion and side-product formation .

- Catalyst use : Employ palladium-based catalysts for efficient amination during pyridine coupling .

- Workup : Sequential washing with ethanol to remove unreacted precursors .

Basic Question: How should researchers address challenges in spectroscopic characterization (e.g., NMR, HRMS) due to the compound’s trifluoromethyl and chlorine substituents?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals systematically:

- HRMS : Use high-resolution instruments to distinguish isotopic patterns (³⁵Cl/³⁷Cl, ¹²C/¹³C) and confirm molecular formula .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological impact of modifying substituents (e.g., replacing Cl with F or altering the dihydroisoxazole ring)?

Methodological Answer:

- Synthetic analogs : Prepare derivatives with substituent variations (e.g., 5-chloro → 5-fluoro, dihydroisoxazole → pyrazole) via controlled oxidation/reduction (e.g., H₂O₂ for oxidation, LiAlH₄ for reduction) .

- Bioassays : Test analogs in enzyme inhibition or receptor-binding assays (e.g., IC₅₀ determination) to correlate substituent electronegativity (Cl vs. CF₃) with activity .

- Computational modeling : Use DFT calculations to predict binding affinities based on steric/electronic effects of substituents .

Advanced Question: What experimental frameworks are suitable for investigating environmental fate, including abiotic/biotic degradation pathways?

Methodological Answer:

- Laboratory studies :

- Hydrolysis : Expose the compound to buffers at varying pH (3–9) and temperatures (25–50°C) to assess stability .

- Photolysis : Use UV/visible light systems to simulate sunlight-driven degradation .

- Field studies :

- Monitor soil/water systems for metabolites (e.g., via LC-MS) and evaluate bioaccumulation in model organisms (e.g., Daphnia magna) .

- Ecotoxicity : Conduct OECD-compliant assays (e.g., algal growth inhibition) to assess ecological risks .

Advanced Question: How can conflicting data on biological activity (e.g., IC₅₀ variability across studies) be resolved methodologically?

Methodological Answer:

- Purity verification : Reanalyze compound purity via HPLC (≥98%) and confirm crystallinity via XRD .

- Assay standardization :

- Meta-analysis : Statistically compare data across studies using ANOVA to identify outliers linked to methodological differences .

Advanced Question: What strategies mitigate spectral interference in quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

- Sample preparation : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from interfering biomolecules .

- Chromatography : Optimize HPLC gradients with trifluoroacetic acid (0.1% in mobile phase) to enhance peak resolution .

- Detection : Employ tandem MS (MRM mode) for specificity, targeting unique fragments (e.g., m/z 177 for the pyridinyl-methanol moiety) .

Advanced Question: How can researchers design controlled stability studies to evaluate storage conditions for lab-scale batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.